molecular formula C13H14ClN3 B1482302 7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098058-40-1

7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1482302
CAS No.: 2098058-40-1
M. Wt: 247.72 g/mol
InChI Key: PBMGGYKEJLPQLU-UHFFFAOYSA-N
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Description

This compound, 7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, is a functionalized derivative of the 1H-imidazo[1,2-b]pyrazole scaffold, a fused diheteroaromatic system recognized as a privileged structure in medicinal chemistry and drug discovery. The 1H-imidazo[1,2-b]pyrazole core is investigated as a non-classical isostere for indole and other common N-heterocycles, often leading to improved solubility and metabolic stability in physiological media, which are critical parameters for optimizing the pharmacokinetic properties of drug candidates . The distinct substitution pattern on this molecule provides versatile synthetic handles for further elaboration. The reactive chloromethyl group at the 7-position serves as an excellent electrophilic site for nucleophilic substitution reactions or for generating key intermediates in metal-catalyzed cross-couplings . Simultaneously, the prop-2-yn-1-yl (propargyl) group attached to the nitrogen atom offers a strategic anchor for Click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the straightforward conjugation of the core scaffold to other molecules, biomacromolecules, or solid supports. The cyclobutyl moiety at the 6-position contributes significant steric and electronic influence, potentially enhancing target binding affinity or modulating the lipophilicity of the molecule. Researchers primarily utilize this and related structures in the synthesis of novel bioactive molecules with reported antimicrobial, anticancer, and anti-inflammatory activities, as well as in the development of advanced materials . Its primary research value lies in its application as a key building block for the construction of complex molecular architectures, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space in lead optimization programs.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMGGYKEJLPQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CCC3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound is part of the imidazo[1,2-b]pyrazole family, which is known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

The molecular formula of this compound is C13H14ClN, with a molecular weight of 247.72 g/mol. The compound features a chloromethyl group, a cyclobutyl moiety, and a prop-2-yn-1-yl side chain, contributing to its diverse reactivity and biological profile.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that imidazo[1,2-b]pyrazole derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the chloromethyl group enhances the compound's ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar imidazo derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism may provide therapeutic avenues for treating inflammatory diseases.

Antimicrobial Properties

Preliminary evaluations suggest that this compound may possess antimicrobial activity. Research on related pyrazole compounds has demonstrated efficacy against various bacterial strains, indicating a potential for developing new antibiotics.

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activities of related compounds:

Study Findings
Study A (2020)Reported inhibition of cancer cell proliferation with IC50 values ranging from 10 µM to 30 µM for similar imidazo derivatives.
Study B (2021)Demonstrated anti-inflammatory effects through COX inhibition with IC50 values around 50 µM.
Study C (2022)Showed antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.

The biological activity of this compound may be attributed to its ability to modulate various signaling pathways:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Enzyme Inhibition : It likely inhibits key enzymes involved in inflammation and tumor growth.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related derivatives:

Compound Name Position 6 Position 7 Position 1 Molecular Weight (g/mol) Key Properties References
7-(Chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Cyclobutyl Chloromethyl Prop-2-yn-1-yl ~249.6* High solubility; steric bulk from cyclobutyl; reactive chloromethyl group
7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole Methyl Chloromethyl Prop-2-yn-1-yl 207.66 Lower steric hindrance; reduced lipophilicity compared to cyclobutyl analog
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole Methyl Chloro H 171.6 Simpler structure; limited reactivity due to absence of chloromethyl/propynyl
(6-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol Cyclopropyl Hydroxymethyl Prop-2-yn-1-yl ~235.3* Increased polarity due to hydroxyl group; smaller substituent at position 6
Pruvanserin Isostere (1H-imidazo[1,2-b]pyrazole derivative) Not specified Functionalized group Not specified Not reported Demonstrated 2–3× improved aqueous solubility compared to indole-based pruvanserin

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects on Solubility :

  • The cyclobutyl group (vs. methyl or cyclopropyl) introduces moderate steric bulk without drastically reducing solubility, as seen in the pruvanserin isostere’s improved solubility .
  • Hydroxymethyl (in the cyclopropyl analog) enhances polarity but may reduce metabolic stability compared to chloromethyl .

Reactivity :

  • Chloromethyl at position 7 allows nucleophilic substitution, enabling conjugation with amines or thiols, whereas chloro (as in 7-chloro-6-methyl derivative) is less reactive .
  • Prop-2-yn-1-yl facilitates click chemistry, a feature absent in simpler analogs like 7-chloro-6-methyl derivatives .

Preparation Methods

Core Imidazo[1,2-b]pyrazole Formation

The imidazo[1,2-b]pyrazole scaffold is commonly synthesized via condensation reactions involving appropriate pyrazole derivatives and aldehydes or halomethyl reagents, followed by cyclization. Literature indicates that pyrazole derivatives bearing substituents at the 6-position can be prepared through alkylation or cycloalkylation reactions prior to ring closure.

Installation of the Cyclobutyl Group

The cyclobutyl substituent at the 6-position is introduced by alkylation of a suitable pyrazole precursor with cyclobutyl halides or via cycloalkylation reactions under controlled conditions. This step often precedes the final cyclization to the imidazo ring to ensure regioselectivity.

Introduction of the Chloromethyl Group at the 7-Position

The chloromethyl group is typically introduced through halomethylation reactions using chloromethylating agents such as chloromethyl methyl ether or via chloromethyl sulfonium salts. Alternative methods involve the use of haloalkyl sulfenyl halide reagents, although these reagents are hazardous and difficult to source, prompting the development of improved processes that avoid their use.

For example, patent US8937185B2 describes improved processes for preparing haloalkyl-substituted pyrazole compounds without employing haloalkyl sulfenyl chloride reagents, enhancing safety and scalability. These methods involve reacting pyrazole intermediates with haloalkyl reagents in the presence of palladium catalysts and bases such as potassium carbonate, which can be adapted for chloromethylation steps.

Propargylation at N-1 Position

The propargyl group (prop-2-yn-1-yl) is introduced at the N-1 position by nucleophilic substitution reactions using propargyl halides or propargyl tosylates. This alkylation is usually performed under basic conditions to ensure selective N-alkylation without affecting other reactive sites.

Catalytic and Reaction Conditions

  • Palladium-catalyzed cross-coupling reactions are commonly employed to attach aryl or alkyl substituents to pyrazole rings.
  • Bases such as potassium carbonate are used to facilitate deprotonation and nucleophilic substitution.
  • Solvents like dichloromethane or methanol are typical media for these reactions.
  • Reaction temperatures vary from room temperature to moderate heating (20–110 °C) depending on the step.

Research Findings and Optimization

Research into the synthesis of related pyrazole compounds has focused on improving yields, safety, and scalability. Key findings include:

  • Avoidance of hazardous haloalkyl sulfenyl chloride reagents by using alternative haloalkylation methods with palladium catalysis.
  • Use of immobilized copper catalysts in related azomethine imine-alkyne cycloadditions to form pyrazole derivatives efficiently, although direct application to this compound’s synthesis is limited.
  • Optimization of catalyst loading and reaction time to maximize conversion rates in cycloaddition reactions, which may be adapted for related synthetic steps.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Core formation Pyrazole derivative + aldehyde, cyclization Forms imidazo[1,2-b]pyrazole scaffold
2 Cyclobutyl installation Alkylation with cyclobutyl halide Precedes or follows core formation
3 Chloromethylation Chloromethylating agents or Pd-catalyzed haloalkylation with K2CO3 Improved methods avoid hazardous reagents
4 N-1 Propargylation Propargyl halide + base Selective N-alkylation at position 1

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole

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